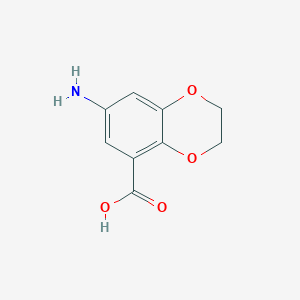
7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Descripción general
Descripción
- Safety Information : It is classified as a Warning substance with hazard statements related to ingestion, skin and eye contact. Precautionary measures include avoiding inhalation, wearing protective gear, and handling with care .
Molecular Structure Analysis
The molecular structure of 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid consists of a benzodioxine ring system with an amino group and a carboxylic acid functional group. The benzodioxine moiety is a bicyclic system containing two oxygen atoms in adjacent positions .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Synthesis and Anti-inflammatory Activity : Compounds derived from 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid have been synthesized and found to exhibit significant anti-inflammatory properties. The research indicates that specific enantiomers of these compounds demonstrate the highest activity, comparable to other anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997).
Anticonvulsant Activity : Amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, a derivative of this compound, have been synthesized and studied for their anticonvulsant activities (Arustamyan et al., 2019).
Anti-diabetic Potential : Studies have synthesized new compounds incorporating the this compound structure and evaluated their potential as anti-diabetic agents. These compounds have demonstrated varying degrees of inhibitory activity against α-glucosidase enzyme, indicating potential therapeutic applications for type-2 diabetes (Abbasi et al., 2023).
Enzymatic Applications and Synthesis
- Enzymatic Applications in Therapeutics : The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, related to this compound, are used in the enantiospecific synthesis of therapeutic agents. An amidase from Alcaligenes faecalis has been identified for the efficient production of these enantiomers in a pure form (Mishra et al., 2016).
Propiedades
IUPAC Name |
7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRYNXDRMYDGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3005953.png)
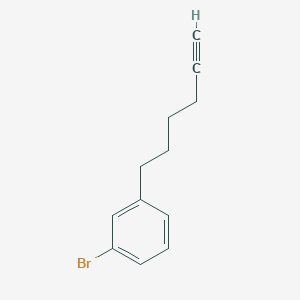

![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)
![3-Amino-6-(4-fluorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3005959.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005960.png)
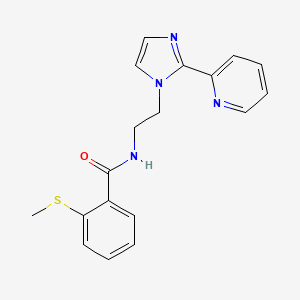
![N-(3-fluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3005963.png)

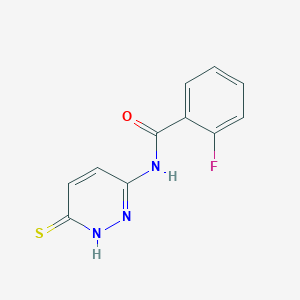
![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)
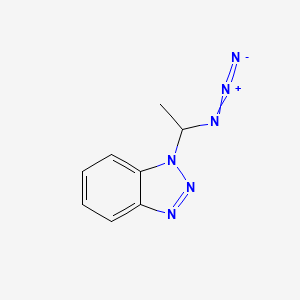
![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)
